molecular formula C14H12ClNO B14725646 (2-Amino-5-chlorophenyl)(3-methylphenyl)methanone CAS No. 5627-71-4

(2-Amino-5-chlorophenyl)(3-methylphenyl)methanone

Cat. No.: B14725646
CAS No.: 5627-71-4
M. Wt: 245.70 g/mol
InChI Key: RNDAMANEFCLYFL-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(3-methylphenyl)methanone is an organic compound with a complex structure that includes both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(3-methylphenyl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with 3-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-chlorophenyl)(3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-chlorophenyl)(3-methylphenyl)methanone is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its similar compounds, potentially offering distinct advantages in specific applications.

Properties

CAS No.

5627-71-4

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H12ClNO/c1-9-3-2-4-10(7-9)14(17)12-8-11(15)5-6-13(12)16/h2-8H,16H2,1H3

InChI Key

RNDAMANEFCLYFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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